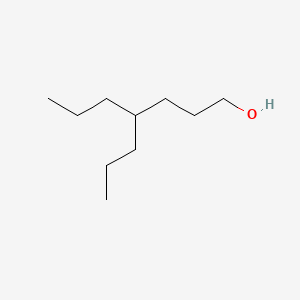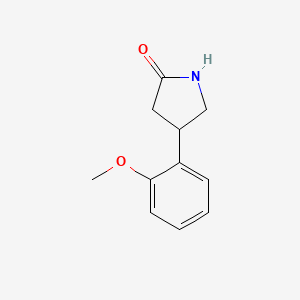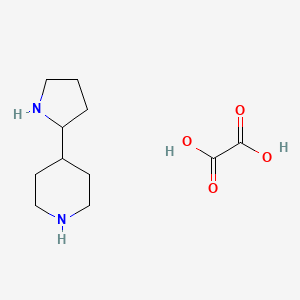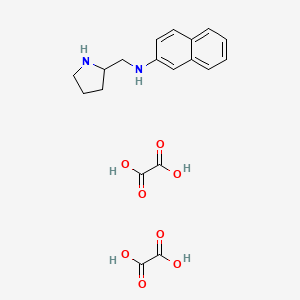
(2S,6S)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine
Overview
Description
Based on a literature review, very few articles have been published on (2S,6S)-6-(2-oxopropyl)piperidine-2-carboxylic acid . It’s a metabolite associated with increased locomotor activity and motor incoordination .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, the diastereoselective Evans alkylation is one of the methods used in the synthesis of similar compounds . Another approach involves the asymmetric hydrogenation of dehydroamino acids .Molecular Structure Analysis
The molecular structure of a compound is crucial in understanding its properties and interactions. The molecular formula of a similar compound, (2S,6S)-6-(2-oxopropyl)piperidine-2-carboxylic acid, is C9H15NO3 . Another related compound, (2S,6S)-2,6-Dimethylcyclohexanol, has a molecular formula of C8H16O .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve multiple pathways. For instance, it has been found that the NMDAR antagonist (R,S)-ketamine must be metabolized to (2S,6S;2R,6R)-hydroxynorketamine (HNK) to have antidepressant effects .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are essential for understanding its behavior in different environments. For instance, a related compound, (2S,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate, is a white to beige powder that is soluble in water .Scientific Research Applications
Neural Mechanisms in Parkinsonism
Studies using analogs of tetrahydropyridine, such as MPTP, have contributed significantly to our understanding of Parkinson's disease. For instance, the 2-deoxyglucose metabolic mapping technique revealed extensive changes in the brains of parkinsonian animals, highlighting the potential neural mechanisms underlying Parkinsonian symptoms. These findings emphasize the central importance of the subthalamic nucleus and propose a pattern of abnormal neuronal activity within basal ganglia circuitry, crucial for understanding Parkinson's disease pathology and treatment (Mitchell et al., 1989).
Bioactivation and Neurotoxicity
Research has also shown the critical role of monoamine oxidase A in the bioactivation of neurotoxic analogs of tetrahydropyridine compounds. These findings indicate that both the bioactivation process and the formation of pyridinium species are significant contributors to the neurotoxicity observed in Parkinson's disease models, providing insights into potential therapeutic targets (Heikkila et al., 1988).
Neurogenesis and Functional Recovery
Another area of research has focused on the effects of exercise on hippocampal neurogenesis in Parkinson's disease models. Treadmill exercise was shown to improve long-term memory by facilitating neurogenesis, suggesting that physical activity could be a beneficial non-pharmacological intervention to mitigate some effects of Parkinson's disease (Sung, 2015).
Differential Susceptibility and Genetic Factors
Studies have also explored the variability in susceptibility to neurotoxic effects among different strains of mice, suggesting that genetic factors play a significant role in determining the extent of neurodegeneration following exposure to neurotoxic compounds. This line of research could lead to a better understanding of the genetic basis of Parkinson's disease and related disorders (Hamre et al., 1999).
Future Directions
Mechanism of Action
Target of Action
The primary target of (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine, also known as (2S,6S)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine, is the mammalian target of rapamycin (mTOR) . mTOR is a kinase that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription .
Mode of Action
This compound interacts with its target, mTOR, by increasing its activity and function . It has been found to significantly increase the phosphorylation of mTOR and its downstream targets . The compound also exhibits antagonistic activity at the α7-nicotinic acetylcholine receptor .
Biochemical Pathways
The compound affects the mTOR pathway, which is involved in many cellular processes, including cell growth and proliferation . Its action on this pathway results in increased expression of serine racemase , an enzyme involved in the production of the neurotransmitter D-serine, which plays a role in synaptic plasticity .
Pharmacokinetics
It is known that ketamine, a related compound, and its metabolites, including (2s,6s)-hydroxynorketamine, readily cross the blood-brain barrier . This suggests that (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine may have similar properties.
Result of Action
The activation of the mTOR pathway and the increased expression of serine racemase suggest that this compound may have potent pharmacological activity both in vitro and in vivo . It may contribute to the molecular effects produced by subanesthetic doses of ketamine, including its antidepressant and analgesic effects .
properties
IUPAC Name |
(2S,6S)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-3-5-9-7-4-6-8(2)10-9/h3-4,6,8-10H,1,5,7H2,2H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNCFOFVFFJWLI-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CCC(N1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C=CC[C@@H](N1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428470 | |
| Record name | (2S,6S)-6-Methyl-2-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine | |
CAS RN |
175478-18-9 | |
| Record name | (2S,6S)-6-Methyl-2-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















